molecular formula C11H13N3 B361909 1-(2-phenylethyl)-1H-pyrazol-5-amine CAS No. 3524-23-0

1-(2-phenylethyl)-1H-pyrazol-5-amine

Cat. No.: B361909
CAS No.: 3524-23-0
M. Wt: 187.24g/mol
InChI Key: HTOHPWARVBNKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a phenylethyl group at the 1-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazol-5-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-phenylethylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Oxidized derivatives such as pyrazole carboxylic acids.

    Reduction: Reduced derivatives such as pyrazoline compounds.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Phenylethyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Phenylethyl-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position.

    1-(2-Phenylethyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with an additional methyl group at the 3-position.

    1-(2-Phenylethyl)-1H-pyrazol-4-amine: Similar structure with the amine group at the 4-position.

Uniqueness: 1-(2-Phenylethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group and the phenylethyl substitution confer distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2-phenylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHPWARVBNKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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